molecular formula C4H3Cl2NO3 B14312864 4-Amino-2,3-dichloro-4-oxobut-2-enoic acid CAS No. 112283-46-2

4-Amino-2,3-dichloro-4-oxobut-2-enoic acid

Cat. No.: B14312864
CAS No.: 112283-46-2
M. Wt: 183.97 g/mol
InChI Key: JMRUSQFAEVRAFM-UHFFFAOYSA-N
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Description

4-Amino-2,3-dichloro-4-oxobut-2-enoic acid is a chemical compound known for its unique structure and reactivity. It contains both amino and dichloro substituents on a butenoic acid backbone, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dichloro-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with appropriate methyl ketone derivatives under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the substituents . Another method involves the Friedel-Crafts acylation for aromatic substrates and oxidative furan-opening for aliphatic ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-dichloro-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-2,3-dichloro-4-oxobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dichloro-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its reactivity and ability to form stable complexes make it a valuable tool in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3-dichloro-4-oxobut-2-enoic acid is unique due to the presence of both amino and dichloro substituents, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

4-amino-2,3-dichloro-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO3/c5-1(3(7)8)2(6)4(9)10/h(H2,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRUSQFAEVRAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Cl)(C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90708008
Record name 4-Amino-2,3-dichloro-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112283-46-2
Record name 4-Amino-2,3-dichloro-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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